molecular formula C8H7BrFNO3 B1459771 1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene CAS No. 1807233-40-4

1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene

Cat. No.: B1459771
CAS No.: 1807233-40-4
M. Wt: 264.05 g/mol
InChI Key: XAFFKSRSEBBUKC-UHFFFAOYSA-N
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Description

1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene (CAS 1365272-21-4) is a high-purity fluorinated aromatic building block engineered for advanced chemical synthesis and research applications . Its molecular structure, featuring bromo, fluoro, nitro, and ethoxy substituents on a benzene ring, creates a versatile and reactive scaffold ideal for constructing complex molecules . The bromine atom serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon chains or heterocyclic systems . Concurrently, the powerful electron-withdrawing nitro group, positioned ortho to the fluorine, can activate the fluorine atom towards nucleophilic aromatic substitution, allowing for selective displacement with a variety of nucleophiles like amines or alkoxides . This multi-functional reactivity allows researchers to sequentially and precisely modify the core structure, making it invaluable in medicinal chemistry for creating potential drug candidates and in material science for developing organic electronic components and functional polymers . The incorporation of fluorine is a key strategy to modulate a compound's lipophilicity, metabolic stability, and binding affinity . Supplied with a typical purity of 98% or higher, this compound is characterized by techniques such as NMR and HPLC to ensure batch-to-batch consistency . Researchers are provided with a reliable and high-quality intermediate to explore new chemical space and push the boundaries of innovation. This product is For Research and Development Use Only. It is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) and handle with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Properties

IUPAC Name

1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-5-3-6(9)8(10)7(4-5)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFFKSRSEBBUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

This compound has the molecular formula C8H7BrFNO3C_8H_7BrFNO_3 and a molecular weight of 264.05 g/mol. The structure features a benzene ring with bromine, ethoxy, fluorine, and nitro substituents, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the halogen atoms (bromine and fluorine) can form halogen bonds with biological macromolecules. These interactions may modulate enzyme activity and receptor binding, leading to various biological effects such as enzyme inhibition or receptor antagonism.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on related nitroaromatic compounds have shown their effectiveness against various bacterial strains. It is hypothesized that this compound may also possess similar antimicrobial properties due to its structural characteristics .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of halogenated aromatic compounds have been explored in cancer research. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. Comparative studies with structurally similar compounds have demonstrated a correlation between the presence of halogens and increased cytotoxicity .

Study on Enzyme Inhibition

A recent study investigated the inhibitory effects of various nitro-substituted benzene derivatives on specific enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition of cytochrome P450 enzymes, suggesting its potential role as a modulator of drug metabolism .

CompoundEnzyme InhibitedIC50 (µM)
This compoundCYP2D612.5
1-Bromo-4-fluoro-benzeneCYP2D615.0
2-FluoroanilineCYP2D620.0

Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits antibacterial activity against Gram-positive bacteria, with an observed Minimum Inhibitory Concentration (MIC) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli>100

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares key structural and physical properties of 1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound C₈H₇BrFNO₃ 263.9 1-Br, 5-OCH₂CH₃, 2-F, 3-NO₂ High polarity; pharmaceutical intermediate
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene C₆H₂BrClFNO₂ 254.44 5-Br, 1-Cl, 2-F, 3-NO₂ Lower solubility; agrochemical precursor
1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene C₈H₇BrFNO₃ 263.9 1-Br, 2-OCH₂CH₃, 5-F, 3-NO₂ Similar polarity; isomer-dependent reactivity
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 250.02 1-Br, 3-F, 2-OCH₃, 4-NO₂ Reduced steric bulk; higher melting point
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ 236.45 1-Br, 3-Cl, 5-NO₂ No fluorine/ethoxy; cheaper synthesis
Key Observations:
  • Ethoxy vs. Methoxy/Chloro : The ethoxy group in the target compound enhances solubility in polar aprotic solvents compared to methoxy or chloro analogues, which are smaller and less lipophilic .
  • Nitro Group Position : Nitro at position 3 (meta to bromine) increases electrophilic substitution reactivity at the para position relative to nitro at position 4 .
  • Fluorine Impact: Fluorine at position 2 stabilizes the ring via inductive effects, reducing susceptibility to oxidation compared to non-fluorinated analogues .

Industrial Relevance

  • Pharmaceuticals : The target compound’s ethoxy group improves bioavailability in drug candidates, whereas chloro analogues are preferred for cost-sensitive applications .
  • Agrochemicals: Fluoro-nitrobenzene derivatives are favored for their resistance to microbial degradation compared to non-halogenated nitroarenes .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-bromo-5-ethoxy-2-fluoro-3-nitrobenzene typically involves:

  • Starting from a suitably substituted fluoro-nitrobenzene derivative.
  • Introduction of the bromine substituent via electrophilic aromatic substitution (bromination).
  • Etherification to introduce the ethoxy group at the desired position.

Reported Synthetic Routes and Experimental Conditions

Step Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Nitration of fluoro-substituted benzene 2-fluorobenzene derivatives Mixed acid nitration (HNO3/H2SO4) Moderate to high Regioselective nitration at position 3
2 Bromination 2-fluoro-3-nitrobenzene Bromine or N-bromosuccinimide (NBS), Lewis acid catalyst Moderate Bromination at position 1
3 Etherification (Ethoxylation) 1-bromo-2-fluoro-3-nitrobenzene Ethanol, base catalyst (e.g., K2CO3), elevated temperature Moderate to good Introduction of ethoxy group at position 5

Note: Direct literature on this compound is limited; however, closely related compounds such as 1-bromo-2-fluoro-5-methoxy-3-nitrobenzene have been synthesized using similar methods, suggesting analogous approaches for ethoxy substitution.

Detailed Experimental Findings from Related Compounds

  • Bromination and Nitration Sequence: The nitration of fluoro-substituted benzenes is typically carried out under controlled temperature to avoid polysubstitution. Bromination is performed subsequently, often using bromine in acetic acid or NBS under Lewis acid catalysis to achieve selective mono-bromination.

  • Etherification: The introduction of the ethoxy group is generally achieved by nucleophilic aromatic substitution or via reaction of a hydroxy precursor with ethyl halides under basic conditions. For example, 3-bromo-4-ethoxy-1-nitrobenzene was prepared by refluxing the corresponding hydroxy-nitrobenzene with ethyl halide in the presence of base.

  • Alternative Routes: Some methods use resin-supported intermediates or amine substitutions followed by reduction and subsequent functional group transformations to achieve the desired substitution pattern.

Data Table Summarizing Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Yield (%) Purification Method
Nitration HNO3 / H2SO4 Acidic medium 0–50 °C 1–3 h 60–80 Extraction, recrystallization
Bromination Br2 or NBS, FeBr3 Acetic acid or DCM 20–80 °C 1–4 h 40–60 Column chromatography
Etherification Ethanol, K2CO3 Ethanol or DMF 60–100 °C 12–24 h 50–70 Column chromatography, recrystallization

Analytical and Characterization Data

Notes on Reaction Optimization and Challenges

  • The presence of multiple electron-withdrawing groups (fluoro, nitro) and bromine affects reactivity and regioselectivity.
  • Etherification requires careful control to avoid side reactions such as over-alkylation or hydrolysis.
  • Purification often requires gradient elution chromatography due to close polarity of intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene
Reactant of Route 2
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1-Bromo-5-ethoxy-2-fluoro-3-nitrobenzene

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